molecular formula C11H13BO4 B13134362 3-(1-Hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid

3-(1-Hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid

Cat. No.: B13134362
M. Wt: 220.03 g/mol
InChI Key: BRYYUEVBEMXGIR-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid is a compound that features a unique oxaborinin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid typically involves multi-step organic synthesis. One common method involves the formation of the oxaborinin ring through cyclization reactions. The starting materials often include phenylboronic acids and appropriate diols, which undergo cyclization under acidic or basic conditions to form the oxaborinin ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit protease activity by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-3-yl)benzimidamide:

    3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Used in anticancer research.

Uniqueness

3-(1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-8-yl)propanoic acid is unique due to its specific oxaborinin ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

3-(1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-8-yl)propanoic acid

InChI

InChI=1S/C11H13BO4/c13-10(14)5-4-8-2-1-3-9-6-7-16-12(15)11(8)9/h1-3,15H,4-7H2,(H,13,14)

InChI Key

BRYYUEVBEMXGIR-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CCO1)C=CC=C2CCC(=O)O)O

Origin of Product

United States

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